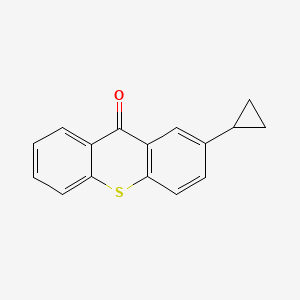
2-Cyclopropyl-9H-thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their unique structural properties and have been widely studied for their applications in various fields, including photochemistry and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-9H-thioxanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropyl ketones with thioxanthone derivatives in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into thioxanthenes.
Substitution: It can undergo substitution reactions, particularly at the cyclopropyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthones, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
2-Cyclopropyl-9H-thioxanthen-9-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-9H-thioxanthen-9-one involves its interaction with molecular targets such as DNA and enzymes like topoisomerase . The compound can undergo photochemical reactions, leading to the generation of reactive intermediates that interact with these targets, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropyl-9H-thioxanthen-9-one: Similar in structure but with an isopropyl group instead of a cyclopropyl group.
9H-Thioxanthen-9-one: The parent compound without any substituents.
Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety, exhibiting different biological activities.
Uniqueness
2-Cyclopropyl-9H-thioxanthen-9-one is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to other thioxanthone derivatives. This uniqueness makes it a valuable compound for specific applications in photochemistry and medicinal research .
Propriétés
Numéro CAS |
54997-88-5 |
|---|---|
Formule moléculaire |
C16H12OS |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
2-cyclopropylthioxanthen-9-one |
InChI |
InChI=1S/C16H12OS/c17-16-12-3-1-2-4-14(12)18-15-8-7-11(9-13(15)16)10-5-6-10/h1-4,7-10H,5-6H2 |
Clé InChI |
AQXHVJFSOFDHHP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC3=C(C=C2)SC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14632343.png)
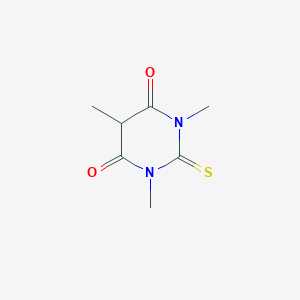
![[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol](/img/structure/B14632366.png)
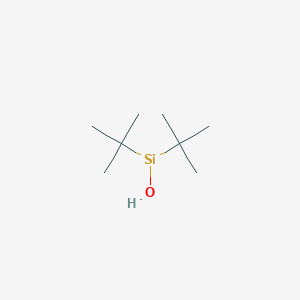
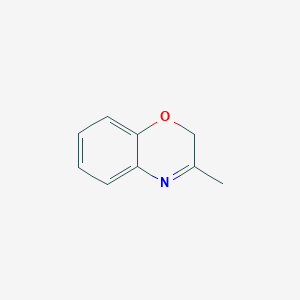
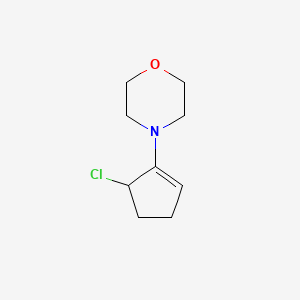
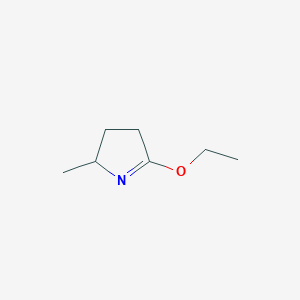
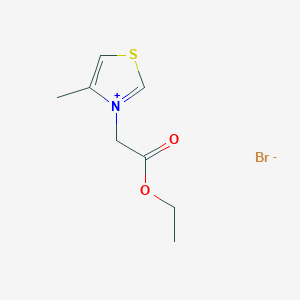
![1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]](/img/structure/B14632398.png)
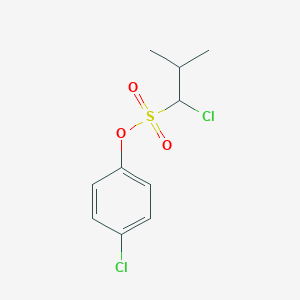
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-](/img/structure/B14632409.png)
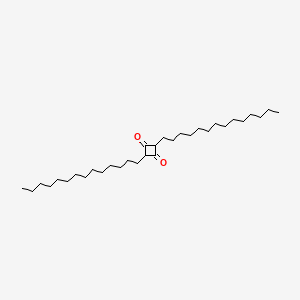
![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
